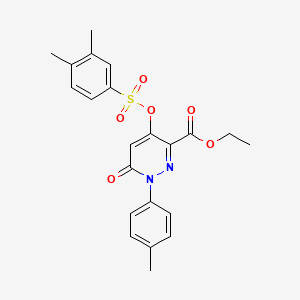

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 886950-99-8

Cat. No.: VC7619348

Molecular Formula: C22H22N2O6S

Molecular Weight: 442.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886950-99-8 |

|---|---|

| Molecular Formula | C22H22N2O6S |

| Molecular Weight | 442.49 |

| IUPAC Name | ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)18-11-8-15(3)16(4)12-18)13-20(25)24(23-21)17-9-6-14(2)7-10-17/h6-13H,5H2,1-4H3 |

| Standard InChI Key | QRHNRCKTUHOYOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)C |

Introduction

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. It features a unique structural composition, including a dihydropyridazine core, a sulfonyl group, and various functional groups that contribute to its chemical properties and potential applications in medicinal chemistry.

Key Characteristics:

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 442.5 g/mol

-

CAS Number: 886950-99-8

Structural Features:

-

Pyridazine Ring: Provides a framework for various chemical modifications.

-

Sulfonyl Group: Enhances reactivity and potential for forming new compounds.

-

Ethyl Ester Group: Contributes to solubility and stability.

-

p-Tolyl Substituent: Influences chemical reactivity and physical properties.

Synthesis and Preparation

The synthesis of Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. These may include sulfonation, acylation, and esterification steps, requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Synthetic Steps:

-

Sulfonation: Introduction of the sulfonyl group using sulfuric acid or similar reagents.

-

Acylation: Addition of acyl groups to modify the pyridazine ring.

-

Esterification: Formation of the ethyl ester group to enhance solubility.

Applications and Potential Uses

This compound is of interest in medicinal chemistry due to its complex structure, which can be modified to exhibit various biological activities. Pyridazine derivatives are known for their potential as therapeutic agents, including anti-inflammatory, antibacterial, and anticancer properties.

Potential Applications:

-

Medicinal Chemistry: Modification of the compound to target specific biological pathways.

-

Pharmaceutical Research: Investigation into its pharmacokinetic and pharmacodynamic properties.

-

Organic Synthesis: Use as a precursor for synthesizing more complex molecules.

Research Findings:

-

The compound's unique structure suggests potential for modification to enhance biological activity.

-

Further research is needed to fully explore its applications in medicinal chemistry and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume